molecular formula C26H24N4O2S2 B2802710 N-benzyl-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide CAS No. 1358519-78-4

N-benzyl-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide

Cat. No.: B2802710
CAS No.: 1358519-78-4
M. Wt: 488.62
InChI Key: PMGCGXRPBHINPW-UHFFFAOYSA-N
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Description

N-benzyl-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide is a structurally complex benzamide derivative featuring an imidazole core substituted with sulfanyl and carbamoyl groups. Its design combines a benzamide scaffold with a methylsulfanylphenyl carbamoyl side chain, which may confer unique physicochemical and pharmacological properties. Below, we systematically compare this compound with structurally related analogs, focusing on synthetic pathways, spectral characteristics, and functional group interactions.

Properties

IUPAC Name

N-benzyl-4-[2-[2-(3-methylsulfanylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2S2/c1-33-23-9-5-8-21(16-23)29-24(31)18-34-26-27-14-15-30(26)22-12-10-20(11-13-22)25(32)28-17-19-6-3-2-4-7-19/h2-16H,17-18H2,1H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGCGXRPBHINPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines in the presence of an acid catalyst.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.

    Attachment of the Methylthio-Substituted Phenyl Group: This step involves the reaction of a methylthio-substituted phenylamine with an appropriate electrophile, such as an acyl chloride or anhydride, to form the desired amide linkage.

    Final Coupling: The final step involves the coupling of the intermediate compounds to form the target molecule, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring and amide linkage can be reduced under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Benzyl chloride, various nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced imidazole derivatives, amines

    Substitution: Substituted benzyl derivatives

Scientific Research Applications

N-benzyl-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The unique chemical structure of this compound makes it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-benzyl-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole Derivatives (Compounds [7–9])

Structural Differences: The target compound’s imidazole core contrasts with the 1,2,4-triazole ring in compounds [7–9] (). Triazoles exhibit three nitrogen atoms, enabling distinct tautomeric behavior (thione vs. thiol forms), whereas imidazoles have two nitrogens and generally lack such pronounced tautomerism. The sulfanyl group in the target compound is directly attached to the imidazole, whereas triazoles [7–9] feature a sulfonylbenzoyl moiety linked to the heterocycle.

Benzimidazole Derivatives ()

Structural Differences :
The benzimidazole scaffold in features a fused benzene-imidazole system, increasing aromatic surface area compared to the target’s simpler imidazole. Both compounds share a sulfanyl linkage, but the benzimidazole derivative substitutes a thiosemicarbazone group, whereas the target compound incorporates a carbamoyl-methylsulfanyl side chain.

Imidazolyl Benzamide Analogues ()

Structural Differences : Compound 3b () shares the imidazolyl benzamide backbone with the target compound but replaces the sulfanyl-carbamoyl side chain with a urea group. The urea moiety introduces additional hydrogen-bonding capacity, whereas the methylsulfanyl group in the target compound may enhance lipophilicity.

Biological Activity

N-benzyl-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide is a complex organic compound featuring a benzamide moiety and an imidazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action, supported by recent research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C23H24N4OS2\text{C}_{23}\text{H}_{24}\text{N}_4\text{OS}_2

It features:

  • A benzamide group which is often associated with anti-cancer and anti-inflammatory properties.
  • An imidazole ring that contributes to its biological activity through interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing imidazole and benzamide functionalities exhibit significant anticancer properties. For instance, derivatives of benzamides have been synthesized and evaluated for their ability to inhibit specific kinases involved in cancer proliferation.

CompoundTargetIC50 (µM)Reference
I-8RET Kinase0.5
5mCervical Cancer1.2
4eBladder Cancer0.9

The presence of the methylsulfanyl group in this compound may enhance its lipophilicity, potentially improving its ability to penetrate cellular membranes and interact with intracellular targets.

The mechanism through which this compound exerts its effects is likely multifaceted:

  • Inhibition of Kinases : Similar compounds have shown to inhibit various kinases, leading to reduced cell proliferation.
  • Induction of Apoptosis : Studies suggest that imidazole-containing compounds can induce apoptosis in cancer cells through mitochondrial pathways, increasing the fraction of early and late apoptotic cells upon treatment.

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of related imidazole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound displayed IC50 values ranging from 0.5 to 2.0 µM against various cancer cell lines, demonstrating promising anticancer activity.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable absorption characteristics due to its lipophilic nature, although further studies are required to evaluate its toxicity profile comprehensively.

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